molecular formula C23H26N6O B10911751 1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10911751
M. Wt: 402.5 g/mol
InChI Key: KTJMVLMGBADOCF-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

The synthesis of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be constructed using various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Fusion of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are fused together through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Substituents: The various substituents, such as the ethyl, methyl, and 4-methylphenyl groups, are introduced through alkylation or acylation reactions.

    Final Coupling: The final step involves coupling the pyrazolopyridine core with the 1-methyl-2-(1H-pyrazol-1-yl)ethyl group through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds using palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

    1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound lacks the 4-methylphenyl and 1-methyl-2-(1H-pyrazol-1-yl)ethyl substituents, making it less complex and potentially less active.

    6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: This compound lacks the ethyl and methyl substituents, which may affect its chemical properties and biological activities.

    N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE:

The uniqueness of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(1-pyrazol-1-ylpropan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-5-29-22-21(17(4)27-29)19(13-20(26-22)18-9-7-15(2)8-10-18)23(30)25-16(3)14-28-12-6-11-24-28/h6-13,16H,5,14H2,1-4H3,(H,25,30)

InChI Key

KTJMVLMGBADOCF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC(C)CN4C=CC=N4

Origin of Product

United States

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